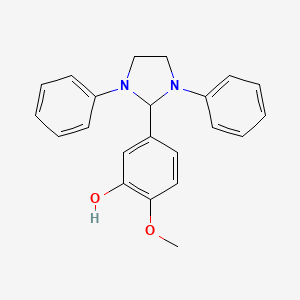
2-フルオロ-N-(2-(チオフェン-3-イル)ベンジル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields. It is known for its unique structural properties, which include a fluorine atom, a thiophene ring, and a benzenesulfonamide group. These features make it an interesting subject for studies in chemistry, biology, medicine, and industry.
科学的研究の応用
2-fluoro-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in the development of bioactive compounds and studying biological pathways.
Medicine: It shows potential in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of materials with unique properties, such as polymers and coatings.
作用機序
Target of Action
Similar compounds have been known to target enzymes involved in cellular growth and proliferation.
Mode of Action
Biochemical Pathways
Result of Action
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-fluoro-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The choice of solvent, temperature, and pressure can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
類似化合物との比較
Similar Compounds
2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide: This compound has a similar structure but with a different thiophene substitution pattern.
Other benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but may have different substituents, affecting their properties and applications.
Uniqueness
2-fluoro-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is unique due to its specific combination of a fluorine atom, thiophene ring, and benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
2-fluoro-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S2/c18-16-7-3-4-8-17(16)23(20,21)19-11-13-5-1-2-6-15(13)14-9-10-22-12-14/h1-10,12,19H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRPHLXHBLYDMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2387696.png)
![[(2-Chloro-4-fluorobenzoyl)amino]acetic acid](/img/structure/B2387697.png)
![2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide](/img/structure/B2387699.png)




![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387708.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2387710.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide](/img/structure/B2387711.png)


![2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2387716.png)
